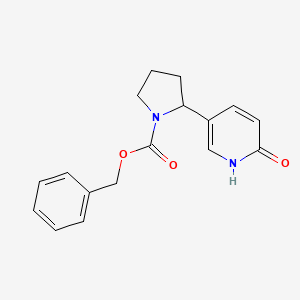
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyridine ring, making it a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyridin-2(1H)-one with benzyl chloroformate in the presence of sodium carbonate. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The mixture is then stirred, and the product is precipitated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine and dihydropyridine derivatives, which can have different biological activities and properties.
Scientific Research Applications
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its fused pyrrolidine and dihydropyridine rings, which provide a distinct three-dimensional structure. This structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Biological Activity
Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrrolidine ring linked to a dihydropyridine moiety. The synthesis typically involves the reaction of benzylamine with appropriate carbonyl compounds, followed by cyclization to form the desired pyrrolidine derivative.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyridines and pyrrolidines have shown effectiveness against various bacterial strains. In a study comparing several compounds, those containing the dihydropyridine structure demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, compounds with similar frameworks have been tested against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies often utilize assays like MTT to assess cell viability and proliferation inhibition .
Case Study 1: Antimicrobial Screening
In a screening study, several derivatives were tested for their antimicrobial efficacy at concentrations of 0.88, 0.44, and 0.22 μg/mm². The results indicated that certain derivatives exhibited potent activity against Bacillus cereus and Candida albicans, suggesting that modifications to the benzyl and pyrrolidine components can enhance efficacy .
Case Study 2: Anticancer Evaluation
A recent investigation into similar compounds revealed their ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is crucial in cancer cell proliferation. The IC50 values obtained from these studies suggest that structural modifications can lead to enhanced anticancer properties .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| This compound | Antimicrobial | Pseudomonas aeruginosa | TBD |
| Similar Pyrrolidine Derivative | Anticancer | HT29 (Colon Cancer) | TBD |
| Another Dihydropyridine Compound | Antimicrobial | Staphylococcus aureus | TBD |
| Pyrimidine Analog | Anticancer | DU145 (Prostate Cancer) | TBD |
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl 2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c20-16-9-8-14(11-18-16)15-7-4-10-19(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,18,20) |
InChI Key |
QCBSVRLQUMIAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















